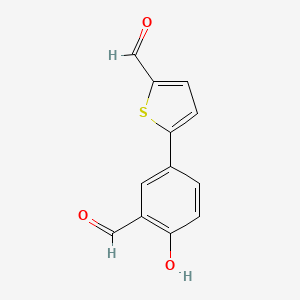
4-(5-Formylthiophen-2-yl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% (4FTFP) is a phenolic compound that has been used in a variety of scientific research applications. It is a derivative of thiophene, a sulfur-containing aromatic compound, and is known for its unique physical and chemical properties. 4FTFP is a useful tool for researchers as it can be used to study the effects of various environmental conditions and as a reagent in organic synthesis.
科学研究应用
4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% is a useful tool for researchers as it can be used in a variety of scientific research applications. It has been used to study the effects of various environmental conditions, such as temperature, pH, and light intensity. It has also been used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds, including polymers, dyes, and pharmaceuticals. 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has also been used to study the effects of various biological compounds, such as enzymes, hormones, and toxins.
作用机制
The mechanism of action of 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% is not well understood. However, it is thought that the compound binds to a variety of proteins and enzymes, which may affect the activity of these proteins and enzymes. It is also thought that 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% may interact with other compounds, such as hormones and toxins, which may affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% are not well understood. However, it has been shown to affect the activity of a variety of proteins and enzymes. It has also been shown to interact with other compounds, such as hormones and toxins, which may affect their activity.
实验室实验的优点和局限性
The advantages of using 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% in lab experiments include its low cost, its low toxicity, and its ability to be used in a variety of scientific research applications. However, there are some limitations to using 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% in lab experiments, such as its limited solubility in water and its potential to bind to a variety of proteins and enzymes.
未来方向
There are a number of potential future directions for 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% research. These include further investigation of its biochemical and physiological effects, further exploration of its potential to interact with other compounds, and further exploration of its potential to be used as a reagent in organic synthesis. Additionally, further research could be conducted to explore the potential of 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% to be used as a drug or as a diagnostic tool. Finally, further research could be conducted to explore the potential of 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% to be used in applications such as sensors and catalysts.
合成方法
4-(5-Formylthiophen-2-yl)-2-formylphenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the oxidative cleavage of thiophene. The Williamson ether synthesis involves the reaction of an alkoxide and a thiophene-2-carboxaldehyde to form 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95%. The Mitsunobu reaction is a two-step process that involves the reaction of a thiophene-2-carboxaldehyde and an alcohol in the presence of a base and an acid to form 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95%. The oxidative cleavage of thiophene involves the reaction of a thiophene-2-carboxaldehyde and an oxidizing agent to form 4-(5-Formylthiophen-2-yl)-2-formylphenol, 95%.
属性
IUPAC Name |
5-(3-formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-6-9-5-8(1-3-11(9)15)12-4-2-10(7-14)16-12/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEXXPCWIDUUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685115 |
Source


|
| Record name | 5-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261987-91-0 |
Source


|
| Record name | 5-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














